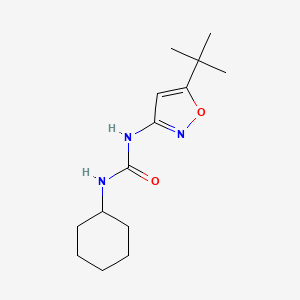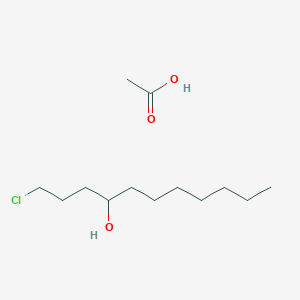
Acetic acid;1-chloroundecan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-chloroundecan-4-ol is an organic compound that combines the properties of acetic acid and a chlorinated alcohol. This compound is characterized by the presence of a carboxylic acid group (acetic acid) and a chlorinated alcohol group (1-chloroundecan-4-ol). It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloroundecan-4-ol typically involves the esterification of acetic acid with 1-chloroundecan-4-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:
Acetic Acid+1-Chloroundecan-4-ol→Acetic acid;1-chloroundecan-4-ol+Water
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-chloroundecan-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alcohols or other substituted compounds.
Aplicaciones Científicas De Investigación
Acetic acid;1-chloroundecan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a topical antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid;1-chloroundecan-4-ol involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes and inhibit the growth of microorganisms by interfering with their metabolic processes . The molecular targets include enzymes and proteins involved in cellular respiration and membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
1-Chloroundecan-4-ol: A chlorinated alcohol with potential use in organic synthesis.
Uniqueness
Acetic acid;1-chloroundecan-4-ol combines the properties of both acetic acid and 1-chloroundecan-4-ol, making it a versatile compound with unique reactivity and applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties distinguish it from other similar compounds .
Propiedades
Número CAS |
54131-65-6 |
|---|---|
Fórmula molecular |
C13H27ClO3 |
Peso molecular |
266.80 g/mol |
Nombre IUPAC |
acetic acid;1-chloroundecan-4-ol |
InChI |
InChI=1S/C11H23ClO.C2H4O2/c1-2-3-4-5-6-8-11(13)9-7-10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4) |
Clave InChI |
HKMRSZVXWCFICC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCl)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
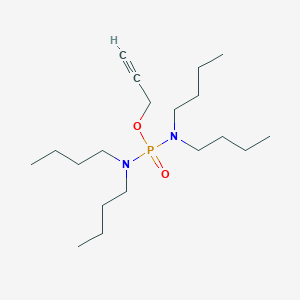
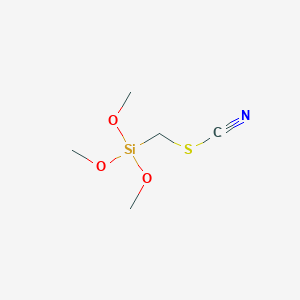
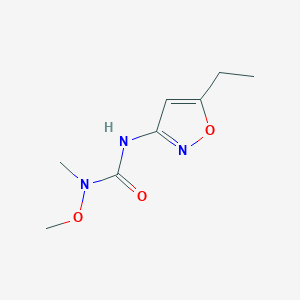
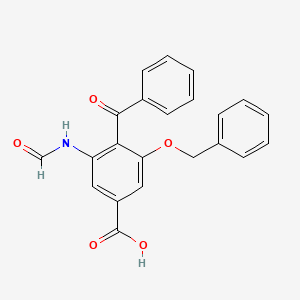
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
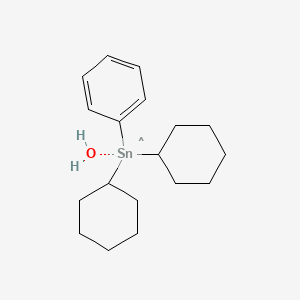
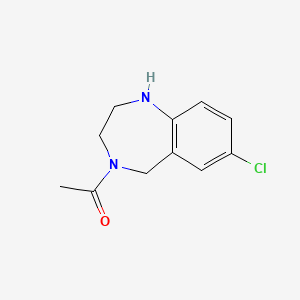
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)


![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
